AcrB-IN-3

Description

Properties

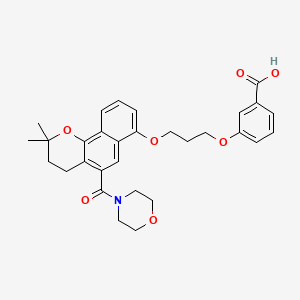

Molecular Formula |

C30H33NO7 |

|---|---|

Molecular Weight |

519.6 g/mol |

IUPAC Name |

3-[3-[[2,2-dimethyl-5-(morpholine-4-carbonyl)-3,4-dihydrobenzo[h]chromen-7-yl]oxy]propoxy]benzoic acid |

InChI |

InChI=1S/C30H33NO7/c1-30(2)11-10-23-25(28(32)31-12-16-35-17-13-31)19-24-22(27(23)38-30)8-4-9-26(24)37-15-5-14-36-21-7-3-6-20(18-21)29(33)34/h3-4,6-9,18-19H,5,10-17H2,1-2H3,(H,33,34) |

InChI Key |

JMWQSOZOTRUQBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCCOC4=CC=CC(=C4)C(=O)O)C(=O)N5CCOCC5)C |

Origin of Product |

United States |

Foundational & Exploratory

AcrB-IN-3: Mechanism of Action on the AcrB Efflux Pump - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of efflux pump inhibitors (EPIs) targeting the AcrB protein of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. While "AcrB-IN-3" is used here as a representative designation, this document synthesizes data from a class of potent inhibitors, such as the pyranopyridines, to illustrate the core principles of AcrB inhibition.

The AcrAB-TolC efflux system is a primary driver of multidrug resistance (MDR) in clinically significant Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa.[1][2][3] This tripartite complex spans the inner and outer bacterial membranes, actively expelling a wide array of antibiotics and toxic compounds from the cell.[1][3][4] The inner membrane component, AcrB, is a proton/drug antiporter that recognizes and transports substrates, making it a critical target for reversing antibiotic resistance.[4][5]

Core Mechanism of the AcrB Pump: Functional Rotation

AcrB operates as a homotrimer, with each monomer cycling through three distinct conformational states in a process known as functional rotation: Access (Loose) , Binding (Tight) , and Extrusion (Open) .[6][7][8] This cycle is powered by the proton motive force.[2][9]

-

Access (L-state): In this initial state, a channel is open to the periplasm and the outer leaflet of the inner membrane, allowing a substrate molecule to enter a binding pocket.[6][7]

-

Binding (T-state): Upon substrate binding, the monomer undergoes a conformational change to the tight-binding state. This change is associated with the binding of a proton in the transmembrane domain.[4] The substrate is moved deeper into the protein.

-

Extrusion (O-state): A further conformational change transitions the monomer to the open state. This creates an exit channel towards the TolC component of the pump, leading to the expulsion of the substrate from the cell.[6][7] This step is coupled with the release of the proton. The monomer then cycles back to the Access state.

Figure 1: The functional rotation mechanism of a single AcrB monomer.

Mechanism of Action of AcrB Inhibitors

Potent AcrB inhibitors, such as the pyranopyridine derivatives, function by binding to a specific site within the AcrB protein and disrupting the functional rotation cycle.[1] These inhibitors are not typically substrates themselves but act as allosteric modulators.

The primary binding site for many potent EPIs is the distal binding pocket (DBP) , a phenylalanine-rich cavity located within the periplasmic domain of AcrB.[1][2] By occupying this pocket, the inhibitor effectively "jams" the pump in a conformation that is incompatible with substrate transport. This prevents the transition between the Binding and Extrusion states, thereby halting the efflux process.[10] The binding of the inhibitor essentially locks the pump, allowing intracellular antibiotic concentrations to rise to effective levels.[11]

Figure 2: Logical flow of AcrB inhibition by a competitive inhibitor.

Quantitative Data on AcrB Inhibition

The effectiveness of an AcrB inhibitor is quantified through several key parameters. The table below summarizes representative data for well-characterized inhibitors.

| Inhibitor Class | Compound Example | Target Organism | Potentiation Assay (MIC Fold Reduction) | Efflux Inhibition (IC50) | Binding Affinity (Kd) | Reference |

| Peptidomimetic | PAβN (Phe-Arg β-naphthylamide) | E. coli | 4- to 16-fold for various antibiotics | ~50-100 µM (Nile Red efflux) | Not widely reported | [12][13] |

| Piperazine Derivative | NMP (1-(1-naphthylmethyl)-piperazine) | E. coli | 2- to 8-fold for various antibiotics | >800 µM (Nile Red efflux) | Not widely reported | [12][14] |

| Pyranopyridine | MBX2319 | E. coli | >64-fold for Levofloxacin | ~0.5 µM (H33342 accumulation) | Not widely reported | [2][15] |

| D-Ornithine-Based | CU032 | E. coli | Potentiates antibiotics in host-like conditions | Binds to AcrB substrate pocket | Cryo-EM confirmed binding | [16][17] |

Note: Values can vary significantly based on the bacterial strain, substrate tested, and specific assay conditions.

Experimental Protocols

Detailed and standardized protocols are essential for evaluating and comparing the efficacy of AcrB inhibitors.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Potentiation

This assay determines the extent to which an EPI can reduce the MIC of an antibiotic.

-

Objective: To measure the fold-reduction in antibiotic MIC in the presence of a sub-lethal concentration of the EPI.

-

Methodology:

-

Prepare a series of 2-fold dilutions of the antibiotic in a 96-well microtiter plate using a suitable broth medium (e.g., Luria-Bertani or Mueller-Hinton).[15]

-

Create an identical plate and add the EPI to each well at a fixed, sub-inhibitory concentration (e.g., 10 µM).

-

Inoculate all wells with a standardized bacterial suspension (e.g., E. coli at ~5 x 105 CFU/mL).

-

Include controls: bacteria with no antibiotic (growth control), bacteria with EPI only, and sterile broth.

-

Incubate the plates at 37°C for 16-20 hours.

-

Determine the MIC, defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

The potentiation factor is calculated as (MIC of antibiotic alone) / (MIC of antibiotic + EPI).

-

Real-Time Fluorescent Dye Efflux Assay

This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent substrate from bacterial cells.

-

Objective: To quantify the inhibition of AcrB pump activity in real-time.

-

Common Substrates: Nile Red, Hoechst 33342 (H33342).[12][15]

-

Methodology:

-

Grow bacterial cells to the mid-logarithmic phase and harvest by centrifugation.

-

Wash the cell pellet with a buffer (e.g., potassium phosphate buffer) and resuspend to a standardized optical density (e.g., OD600 of 1.0).[12]

-

De-energize the cells by adding a protonophore like CCCP (carbonyl cyanide m-chlorophenylhydrazone) to dissipate the proton motive force. This allows the fluorescent dye to load into the cells.

-

Add the fluorescent dye (e.g., 10 µM Nile Red) and incubate to allow for accumulation.

-

Wash the cells to remove excess dye and CCCP.

-

Resuspend the cells in buffer containing the test inhibitor (EPI) at various concentrations and place in a fluorometer.

-

Initiate efflux by adding an energy source, typically glucose.[18]

-

Monitor the decrease in intracellular fluorescence over time. In the presence of an effective EPI, the rate of fluorescence decrease will be significantly reduced.

-

Calculate the initial rate of efflux and determine the IC50 value of the inhibitor.

-

Figure 3: A generalized experimental workflow for a real-time efflux assay.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is a powerful technique to determine the high-resolution structure of the AcrB pump in complex with an inhibitor.

-

Objective: To visualize the binding site and induced conformational changes of AcrB upon inhibitor binding.

-

Methodology:

-

Purify the AcrB protein or the entire AcrAB-TolC complex. For membrane proteins like AcrB, this often involves solubilization in detergents or encapsulation in nanodiscs.

-

Incubate the purified protein with a saturating concentration of the inhibitor (e.g., CU032).[16][17]

-

Prepare cryo-EM grids by applying a small volume of the protein-inhibitor complex solution to a grid, followed by plunge-freezing in liquid ethane.

-

Collect a large dataset of particle images using a transmission electron microscope.

-

Process the images using specialized software to perform 2D and 3D classification, 3D reconstruction, and model building.[19]

-

The resulting high-resolution map allows for the precise identification of the inhibitor's binding pocket and its interactions with AcrB residues.[16][17]

-

References

- 1. pnas.org [pnas.org]

- 2. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug transport mechanism of the AcrB efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of the Tripartite Multidrug Efflux Pump AcrAB-TolC Suggests an Alternative Assembly Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump | eLife [elifesciences.org]

- 8. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multidrug efflux transporter, AcrB--the pumping mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perturbed structural dynamics underlie inhibition and altered efflux of the multidrug resistance pump AcrB. — Ludwig Cancer Research [ludwig.ox.ac.uk]

- 11. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic analysis of the inhibition of the drug efflux protein AcrB using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The AcrAB efflux pump contributes to the virulence of Enteroaggregative E. coli by influencing the aggregative behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 9bfh - Cryo-EM co-structure of AcrB with the CU032 efflux pump inhibitor - Summary - Protein Data Bank Japan [pdbj.org]

- 17. rcsb.org [rcsb.org]

- 18. researchgate.net [researchgate.net]

- 19. Cryo-EM Structure and Molecular Dynamics Analysis of the Fluoroquinolone Resistant Mutant of the AcrB Transporter from Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to AcrB-IN-3: A Novel AcrB Efflux Pump Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AcrB-IN-3, also identified as compound G10, is a novel inhibitor of the AcrB efflux pump, a key component of the AcrAB-TolC multidrug efflux system in Gram-negative bacteria.[1] This system is a major contributor to intrinsic and acquired antibiotic resistance. This compound, a benzochromene derivative, has demonstrated the ability to potentiate the activity of conventional antibiotics, offering a promising strategy to combat multidrug-resistant bacterial infections. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound, based on the foundational research by Guo et al. (2023).

Chemical Structure and Properties

This compound is chemically defined as 3-[3-[[2,2-dimethyl-5-(morpholine-4-carbonyl)-3,4-dihydrobenzo[h]chromen-7-yl]oxy]propoxy]benzoic acid.[2]

Chemical Structure of this compound

Physicochemical Properties

| Property | Value |

| CAS Number | 2890177-94-1 |

| Molecular Formula | C30H33NO7 |

| Molecular Weight | 519.59 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 8 |

| Heavy Atom Count | 38 |

| Complexity | 812 |

Table 1: Physicochemical properties of this compound.[1]

Mechanism of Action and Biological Activity

This compound functions as an efflux pump inhibitor (EPI) by targeting the AcrB protein of the AcrAB-TolC complex in Escherichia coli. This inhibition restores the efficacy of antibiotics that are normally expelled by this pump.

In Vitro Activity

Antibiotic Potentiation:

This compound has been shown to significantly enhance the antibacterial effects of several antibiotics against E. coli. In checkerboard assays, this compound, at concentrations ranging from 8 to 128 μg/mL, demonstrated strong synergistic activity with erythromycin (ERY), levofloxacin (LEV), and minocycline (MIN).[1] Notably, in combination with minocycline, this compound reduced the minimum inhibitory concentration (MIC) of erythromycin by fourfold, to 64 μg/mL.[1]

Quantitative Data on Antibiotic Potentiation

| Antibiotic | This compound Concentration (μg/mL) | Fold Reduction in MIC |

| Erythromycin | with Minocycline | 4-fold (at 64 μg/mL this compound) |

Table 2: Synergistic activity of this compound with antibiotics.[1]

Inhibition of Efflux Pump Activity:

The direct inhibitory effect of this compound on the AcrB efflux pump was confirmed using a Nile Red efflux assay. Nile Red is a known fluorescent substrate of AcrB. This compound demonstrated significant inhibition of Nile Red efflux at concentrations of 50 μM and 100 μM, with substantial inhibitory activity observed even at the lowest concentration of 50 μM.[1]

Quantitative Data on Nile Red Efflux Inhibition

| This compound Concentration | Level of Inhibition |

| 50 μM | Substantial |

| 100 μM | Strong |

Table 3: Inhibition of Nile Red efflux by this compound.[1]

Selectivity and Toxicity:

Importantly, this compound does not appear to disrupt the bacterial outer membrane.[1] Furthermore, it did not induce hemolysis in mouse erythrocytes at concentrations ranging from 4 to 256 μg/mL.[1]

In Vivo Toxicity

In a nematode model using Caenorhabditis elegans, this compound did not exhibit significant toxicity at a concentration of 128 μg/mL over a 72-hour exposure period.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Checkerboard Assay for Antibiotic Synergy

This assay is used to assess the synergistic effect of an inhibitor and an antibiotic.

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and the test antibiotics (e.g., erythromycin, levofloxacin, minocycline) in a suitable solvent (e.g., DMSO).

-

Prepare a two-fold serial dilution of the antibiotic in a 96-well microtiter plate.

-

Prepare a two-fold serial dilution of this compound in the perpendicular direction in the same plate.

-

-

Bacterial Inoculum:

-

Grow a culture of the test bacterial strain (e.g., E. coli) to the mid-logarithmic phase.

-

Adjust the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.

-

-

Incubation:

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC of the antibiotic alone and in the presence of different concentrations of this compound by visual inspection for turbidity.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy. FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone). A FICI of ≤ 0.5 is generally considered synergistic.

-

Nile Red Efflux Assay

This real-time assay measures the ability of a compound to inhibit the efflux of the fluorescent dye Nile Red.

-

Cell Preparation:

-

Grow the bacterial strain (e.g., E. coli overexpressing AcrB) overnight in a suitable broth to de-energize the cells.

-

Wash the cells and resuspend them in a buffer such as potassium phosphate buffer.

-

-

Inhibitor and Dye Loading:

-

Pre-incubate the cells with a proton motive force (PMF) uncoupler like carbonyl cyanide m-chlorophenylhydrazone (CCCP) (e.g., 5 μM) for approximately 15 minutes to block efflux.

-

Add the desired concentration of this compound (e.g., 50 μM or 100 μM).

-

Add Nile Red to the cell suspension and allow it to accumulate inside the cells.

-

-

Initiation of Efflux:

-

Initiate efflux by adding an energy source, such as glucose.

-

-

Fluorescence Measurement:

-

Monitor the fluorescence of the cell suspension in real-time using a fluorometer. A decrease in fluorescence indicates the efflux of Nile Red from the cells.

-

Compare the rate of efflux in the presence and absence of this compound to determine the inhibitory activity.

-

Caenorhabditis elegans Toxicity Assay

This in vivo assay assesses the toxicity of a compound on a whole organism.

-

Worm Synchronization:

-

Synchronize a population of C. elegans to obtain a population of L1 larvae.

-

-

Exposure:

-

Expose the synchronized worms to the test compound (this compound at 128 μg/mL) in a liquid culture medium or on agar plates seeded with E. coli OP50 as a food source.

-

-

Observation:

-

Observe the worms over a period of 72 hours.

-

-

Endpoint Measurement:

-

Assess toxicity by measuring endpoints such as survival, growth, development, and paralysis. The number of paralyzed or dead worms is counted and compared to a control group.

-

Signaling Pathways and Experimental Workflows

Currently, the primary mechanism of action described for this compound is the direct inhibition of the AcrB efflux pump. The available research does not indicate direct involvement or modulation of specific bacterial signaling pathways. The logical workflow for the evaluation of this compound as an efflux pump inhibitor is outlined below.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound is a promising new inhibitor of the AcrB efflux pump with demonstrated ability to potentiate the activity of several classes of antibiotics against Gram-negative bacteria. Its favorable in vitro and in vivo toxicity profiles make it a strong candidate for further preclinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in advancing the study of AcrB inhibitors as a novel therapeutic strategy to combat antibiotic resistance.

References

- 1. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

AcrB-IN-3: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial characterization of AcrB-IN-3, a novel inhibitor of the AcrB efflux pump in Gram-negative bacteria. The information presented is compiled from the primary scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of antibiotic resistance and drug development.

Introduction

This compound (also referred to as compound G10) is a potent inhibitor of the AcrB component of the AcrAB-TolC multidrug efflux pump in Escherichia coli. Efflux pumps are a major mechanism of antibiotic resistance in Gram-negative bacteria, actively extruding a broad range of antimicrobial agents from the bacterial cell. By inhibiting AcrB, this compound restores the efficacy of antibiotics that are normally expelled by this pump. This document details the discovery, synthesis, and initial biological evaluation of this promising lead compound.

Discovery and Synthesis Workflow

The discovery of this compound was the result of a rational drug design and synthesis campaign targeting the AcrB efflux pump. The general workflow is outlined below.

Quantitative Data Summary

The biological activity of this compound was quantified through a series of in vitro assays. The key findings are summarized in the tables below.[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Antibiotics against E. coli AG100 [1]

| Compound | MIC (µg/mL) |

| This compound (G10) | >128 |

| Erythromycin (ERY) | 256 |

| Levofloxacin (LEV) | 4 |

| Minocycline (MIN) | 8 |

Table 2: Synergistic Activity of this compound with Antibiotics against E. coli AG100 (Checkerboard Assay) [1]

| Antibiotic | This compound (G10) Conc. (µg/mL) | Antibiotic MIC in Combination (µg/mL) | Fold Reduction in Antibiotic MIC |

| Erythromycin (ERY) | 32 | 64 | 4 |

| Levofloxacin (LEV) | 32 | 1 | 4 |

| Minocycline (MIN) | 32 | 2 | 4 |

Table 3: Nile Red Efflux Inhibition [1]

| Compound | Concentration (µM) | Inhibition of Nile Red Efflux |

| This compound (G10) | 50 | Substantial |

| This compound (G10) | 100 | Substantial |

Table 4: Toxicity Profile of this compound [1]

| Assay | Concentration Range (µg/mL) | Result |

| Mouse Erythrocyte Hemolysis | 4 - 256 | No significant hemolysis |

| C. elegans Viability | 128 (72 hours) | No significant toxicity |

Experimental Protocols

Synthesis of this compound (Compound G10)

The synthesis of this compound is detailed in the primary literature.[1] A generalized scheme is presented below. For a detailed, step-by-step protocol, please refer to the supplementary information of the cited publication.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound and conventional antibiotics was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

A two-fold serial dilution of the test compounds was prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

An overnight culture of E. coli AG100 was diluted to a final concentration of 5 x 10^5 CFU/mL in MHB.

-

100 µL of the bacterial suspension was added to each well of the microtiter plate.

-

The plate was incubated at 37°C for 18-24 hours.

-

The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Checkerboard Synergy Assay

The synergistic effect of this compound in combination with antibiotics was evaluated using a checkerboard titration method.

-

In a 96-well microtiter plate, two-fold serial dilutions of the antibiotic were made horizontally, and two-fold serial dilutions of this compound were made vertically in MHB.

-

Each well was inoculated with E. coli AG100 at a final concentration of 5 x 10^5 CFU/mL.

-

The plate was incubated at 37°C for 18-24 hours.

-

The MIC of the antibiotic in the presence of a fixed concentration of this compound was determined.

-

The Fractional Inhibitory Concentration Index (FICI) was calculated to determine synergy.

Nile Red Efflux Assay

The ability of this compound to inhibit the efflux of Nile Red, a known substrate of the AcrAB-TolC pump, was assessed.[2][3][4]

-

E. coli AG100 cells were grown to the mid-logarithmic phase, harvested, and washed with phosphate-buffered saline (PBS).

-

The cells were de-energized by incubation with carbonyl cyanide m-chlorophenylhydrazone (CCCP).

-

The de-energized cells were loaded with Nile Red in the presence of this compound at various concentrations.

-

Efflux was initiated by the addition of glucose, which re-energizes the cells.

-

The fluorescence of Nile Red remaining in the cells was monitored over time using a fluorescence spectrophotometer. A decrease in the rate of fluorescence decay in the presence of this compound indicates efflux pump inhibition.

Hemolysis Assay

The hemolytic activity of this compound was evaluated against mouse erythrocytes.[1]

-

Fresh mouse red blood cells were washed and resuspended in PBS.

-

The cell suspension was incubated with various concentrations of this compound for 1 hour at 37°C.

-

The samples were centrifuged, and the absorbance of the supernatant was measured at 570 nm to quantify hemoglobin release.

-

PBS and Triton X-100 were used as negative and positive controls, respectively.

C. elegans Toxicity Assay

The in vivo toxicity of this compound was assessed using the nematode Caenorhabditis elegans.[1]

-

Synchronized L4-stage worms were exposed to different concentrations of this compound in a liquid medium.

-

The worms were incubated for 72 hours at 20°C.

-

The survival rate of the worms was determined by counting the number of live and dead worms under a microscope.

Conclusion

This compound is a novel benzochromene derivative that has been identified as a potent inhibitor of the AcrB efflux pump. It demonstrates significant synergistic activity with several classes of antibiotics against an AcrB-overexpressing strain of E. coli. Furthermore, it exhibits a favorable preliminary toxicity profile. These findings suggest that this compound represents a promising scaffold for the development of new adjuvants to combat antibiotic resistance in Gram-negative bacteria. Further investigation into its mechanism of action, pharmacokinetic properties, and in vivo efficacy is warranted.

References

- 1. This compound | Parasite | 2890177-94-1 | Invivochem [invivochem.com]

- 2. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Optimized Nile Red efflux assay of AcrAB-TolC multidrug efflux system shows competition between substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

AcrB-IN-3: A Technical Guide to Reversing Multidrug Resistance in Gram-Negative Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) in Gram-negative bacteria represents a critical and escalating threat to global public health. A primary mechanism conferring this resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli and other pathogens.[1][2][3] This tripartite complex actively extrudes a wide array of antibiotics from the bacterial cell, rendering them ineffective.[4][5][6] Consequently, the inhibition of these pumps has emerged as a promising strategy to restore the efficacy of existing antibiotics.[1][4] This technical guide provides an in-depth analysis of AcrB-IN-3, a novel inhibitor of the AcrB protein, the central component of the AcrAB-TolC pump. We will explore its mechanism of action, present quantitative efficacy data, detail key experimental protocols for its evaluation, and discuss its potential in overcoming clinical multidrug resistance.

Introduction: The Challenge of Multidrug Resistance and the AcrAB-TolC Efflux Pump

Gram-negative bacteria possess a formidable multi-layered cell envelope that intrinsically limits the ingress of many harmful compounds.[1] This natural defense is augmented by a variety of resistance mechanisms, among which drug efflux pumps are of paramount importance.[1] The Resistance-Nodulation-Division (RND) family of transporters are particularly significant, with the AcrAB-TolC system being the most clinically relevant efflux pump in E. coli and other Enterobacteriaceae.[1][2][7]

The AcrAB-TolC pump is a sophisticated molecular machine composed of three distinct proteins:

-

AcrB: The inner membrane transporter protein that recognizes and binds substrates, utilizing the proton motive force to drive their transport.[4][7][8][9][10] It is the primary determinant of substrate specificity.[6]

-

AcrA: A periplasmic adaptor protein that bridges AcrB and TolC, stabilizing the entire complex.[8][9][11][12]

-

TolC: An outer membrane channel that provides the final exit pathway for the extruded substrates into the extracellular medium.[8][9][11]

The collaboration of these three components creates a continuous channel for the efficient removal of a broad spectrum of substrates, including many classes of antibiotics like β-lactams, fluoroquinolones, and tetracyclines.[2][3]

This compound: An Efflux Pump Inhibitor (EPI)

This compound (also identified as compound G10) is a potent small-molecule inhibitor specifically designed to target the AcrB protein.[13] As an Efflux Pump Inhibitor (EPI), its primary function is not to kill bacteria directly but to disable the efflux mechanism, thereby re-sensitizing resistant bacteria to conventional antibiotics.[1][13] By blocking the pump, this compound allows intracellular antibiotic concentrations to reach and maintain therapeutic levels.

Mechanism of Action

The AcrB transporter functions as a homotrimer, with its three protomers cycling through a series of conformational states in a process known as functional rotation.[10][14][15] These states are typically defined as:

-

Access (Loose): The initial state where the substrate binds from the periplasm or the outer leaflet of the inner membrane into an access pocket.[4][11][15][16][17]

-

Binding (Tight): A conformational change that moves the substrate from the access pocket to a deep, hydrophobic binding pocket, gripping it tightly.[4][11][15][16][17]

-

Extrusion (Open): The final conformational state that opens a channel toward the TolC tunnel, expelling the substrate from the cell.[4][11][15][16][17]

This entire cycle is powered by the proton motive force, which is transduced by the transmembrane domain of AcrB.[10][15][16] this compound is believed to function by binding to the AcrB protein, likely within its substrate-binding regions, thereby disrupting the conformational changes necessary for the functional rotation.[1][15] This stalls the pump and prevents the extrusion of co-administered antibiotics. The inhibitory efficacy of this compound has been demonstrated by its ability to prevent the efflux of Nile red, a known fluorescent substrate of AcrB.[13]

Quantitative Efficacy of this compound

The effectiveness of this compound has been quantified through several key in vitro assays, demonstrating its ability to potentiate antibiotics and inhibit pump function without significant toxicity.

Antibiotic Synergy and MIC Reduction

Checkerboard assays reveal that this compound acts synergistically with multiple classes of antibiotics. When combined with a sub-inhibitory concentration of this compound, the Minimum Inhibitory Concentration (MIC) of the antibiotic against a resistant bacterial strain is significantly reduced.

| Antibiotic | Partner Compound | Fold Reduction in Antibiotic MIC | Final Antibiotic MIC (µg/mL) | This compound Conc. (µg/mL) |

| Erythromycin (ERY) | Minocycline (MIN) | 4-fold | 64 | 8 - 128 |

| Erythromycin (ERY) | This compound | Strong Synergy Observed[13] | Not Specified | 8 - 128 |

| Levofloxacin (LEV) | This compound | Strong Synergy Observed[13] | Not Specified | 8 - 128 |

| Minocycline (MIN) | This compound | Strong Synergy Observed[13] | Not Specified | 8 - 128 |

Efflux Pump Inhibition

The direct inhibitory effect of this compound on the pump was measured using a Nile red efflux assay. Nile red is a fluorescent dye that is a substrate of the AcrB pump. Inhibition of the pump leads to the accumulation of the dye within the bacterial cells, resulting in an increased fluorescence signal.

| This compound Concentration | Outcome |

| 50 µM | Substantial inhibition of Nile red efflux[13] |

| 100 µM | Substantial inhibition of Nile red efflux[13] |

Safety and Toxicity Profile

A critical aspect of any potential therapeutic adjuvant is its safety profile. Preliminary studies indicate that this compound has low toxicity.

| Assay Type | Concentration Range | Outcome |

| Mouse Erythrocyte Hemolysis | 4 - 256 µg/mL | No hemolysis induced[13] |

| In vivo Toxicity (C. elegans) | 128 µg/mL (72 hours) | No significant harm observed[13] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

References

- 1. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.asm.org [journals.asm.org]

- 4. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multidrug binding properties of the AcrB efflux pump characterized by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multidrug efflux transporter, AcrB--the pumping mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transport of drugs by the multidrug transporter AcrB involves an access and a deep binding pocket that are separated by a switch-loop - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | Parasite | 2890177-94-1 | Invivochem [invivochem.com]

- 14. AcrB drug-binding pocket substitution confers clinically relevant resistance and altered substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Coupling of remote alternating-access transport mechanisms for protons and substrates in the multidrug efflux pump AcrB - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reversal of the Drug Binding Pocket Defects of the AcrB Multidrug Efflux Pump Protein of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of AcrB Inhibitors Against Escherichia coli: A Technical Guide

Disclaimer: No specific information could be found for a compound designated "AcrB-IN-3" in the available scientific literature based on the conducted search. This guide will therefore provide a comprehensive overview of the in vitro activity of various known AcrB inhibitors against Escherichia coli, serving as a technical resource for researchers, scientists, and drug development professionals in the field of antibacterial research.

Introduction

Multidrug resistance (MDR) in Gram-negative bacteria, particularly Escherichia coli, poses a significant threat to public health. A primary mechanism contributing to this resistance is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell. The AcrAB-TolC efflux pump is the principal resistance-nodulation-division (RND) family transporter in E. coli and is a key target for the development of efflux pump inhibitors (EPIs). These inhibitors aim to restore the efficacy of existing antibiotics by blocking the pump's function. This document details the in vitro activity of several known AcrB inhibitors, their mechanism of action, and the experimental protocols used for their evaluation.

Quantitative Data on AcrB Inhibitor Activity

The efficacy of AcrB inhibitors is typically quantified by their ability to reduce the Minimum Inhibitory Concentration (MIC) of various antibiotics. The following tables summarize the in vitro activity of selected AcrB inhibitors against E. coli.

Table 1: Potentiation of Antibiotic Activity by Various AcrB Inhibitors in E. coli

| Inhibitor | E. coli Strain | Antibiotic | Fold Reduction in MIC | Reference |

| Phenylalanine-Arginine β-Naphthylamide (PAβN) | MG1655 | Chloramphenicol | Significant Decrease | [1] |

| Erythromycin | Significant Decrease | [1] | ||

| Novobiocin | Significant Decrease | [1] | ||

| 1-(1-naphthylmethyl)-piperazine (NMP) | Wild-Type | Sanguinarine | Significantly Strengthened Activity | [2][3] |

| MBX2319 | Various | Ciprofloxacin | Decrease | [4] |

| Levofloxacin | Decrease | [4] | ||

| Piperacillin | Decrease | [4] | ||

| Pimozide | 3-AG100 (AcrAB overproducing) | Oxacillin | 2-fold | [5] |

| Ethidium Bromide | 4-fold | [5] | ||

| BM-19 (Piperazine Arylideneimidazolone) | 3-AG100 (AcrAB overproducing) | Levofloxacin | 8-fold | [6] |

| Oxacillin | 8-fold | [6] | ||

| Linezolid | 8-fold | [6] | ||

| Clarithromycin | 8-fold | [6] | ||

| BM-38 (Piperazine Arylideneimidazolone) | 3-AG100 (AcrAB overproducing) | Rifampin | 4-fold | [6][7] |

| Oxacillin | 2-fold | [6][7] | ||

| Linezolid | 2-fold | [6][7] |

Table 2: Intrinsic MIC of Selected AcrB Inhibitors against E. coli

| Inhibitor | E. coli Strain | Intrinsic MIC (µM) | Reference |

| Pimozide | 3-AG100 (AcrAB overproducing) | >1000 | [5] |

| BM-19 (Piperazine Arylideneimidazolone) | 3-AG100 (AcrAB overproducing) | 200 | [6] |

| BM-38 (Piperazine Arylideneimidazolone) | 3-AG100 (AcrAB overproducing) | 100 | [6][7] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of antibiotics, both alone and in combination with an AcrB inhibitor, is a fundamental measure of in vitro activity. The broth microdilution method is a standard procedure.[2]

Protocol:

-

Prepare a series of two-fold dilutions of the test compounds (antibiotic and/or inhibitor) in a 96-well microtiter plate. Luria-Bertani (LB) broth is often used as the culture medium.[4]

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[5][7]

-

The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2] Growth can be assessed visually or by measuring the optical density at 600 nm (OD600).[8]

Efflux Pump Inhibition Assays

These assays directly measure the ability of a compound to inhibit the efflux of a known substrate of the AcrB pump. Fluorescent dyes like ethidium bromide, Nile red, or Hoechst 33342 are commonly used substrates.[4]

This assay measures the increase in fluorescence within bacterial cells when EtBr, an AcrB substrate, is retained due to efflux inhibition.

Protocol:

-

Grow bacterial cultures to the mid-logarithmic phase (OD600 of 0.4-0.6).[4]

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, with 5 mM MgCl2).[4]

-

Resuspend the cells in the same buffer.

-

Add the AcrB inhibitor at the desired concentration.

-

Add EtBr to the cell suspension.

-

Monitor the increase in fluorescence over time using a fluorometer. An increased fluorescence signal in the presence of the inhibitor compared to the control (no inhibitor) indicates efflux pump inhibition.

This real-time assay monitors the efflux of the fluorescent dye Nile red from pre-loaded bacterial cells.

Protocol:

-

De-energize overnight bacterial cultures by incubation in LB broth.[7]

-

Wash the cells and resuspend them in potassium phosphate buffer.

-

Load the cells with Nile red.

-

Add the test inhibitor at the desired concentration.

-

Initiate efflux by adding an energy source, such as glucose.

-

Monitor the decrease in fluorescence over time. A slower rate of fluorescence decrease in the presence of the inhibitor indicates efflux inhibition.

Visualizations

Mechanism of Action: AcrAB-TolC Efflux Pump

The AcrAB-TolC efflux pump is a tripartite complex that spans the inner and outer membranes of E. coli.[2][3][10] AcrB, the inner membrane component, is a proton/drug antiporter that captures substrates from the cytoplasm and periplasm.[11] AcrA is a periplasmic accessory protein that links AcrB to the outer membrane channel, TolC.[11] The entire complex functions to expel a wide variety of noxious compounds from the cell.[12]

Experimental Workflow for Evaluating AcrB Inhibitors

The evaluation of a potential AcrB inhibitor typically follows a stepwise process, starting with the determination of its intrinsic antibacterial activity and its ability to potentiate known antibiotics, followed by direct confirmation of efflux pump inhibition.

References

- 1. Absence, loss-of-function, or inhibition of Escherichia coli AcrB does not increase expression of other efflux pump genes supporting the discovery of AcrB inhibitors as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pimozide Inhibits the AcrAB-TolC Efflux Pump in Escherichia coli [openmicrobiologyjournal.com]

- 6. Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

The Potent AcrB Efflux Pump Inhibitor PAβN: A Technical Guide to Overcoming Gram-Negative Bacterial Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance in Gram-negative bacteria presents a formidable challenge to global public health. A primary mechanism conferring this resistance is the overexpression of efflux pumps, with the AcrAB-TolC system being a principal contributor in many pathogenic species. This technical guide provides an in-depth analysis of a potent AcrB inhibitor, Phenylalanine-arginine β-naphthylamide (PAβN), a well-characterized compound demonstrating significant efficacy in restoring antibiotic susceptibility. This document details the mechanism of action of PAβN, presents quantitative data on its potentiation of various antibiotics, and provides comprehensive experimental protocols for its evaluation.

Introduction to the AcrAB-TolC Efflux Pump in Gram-Negative Bacteria

Gram-negative bacteria possess a unique double-membrane structure that provides an intrinsic barrier to many antibiotics. The AcrAB-TolC efflux pump is a tripartite protein complex that spans this double membrane and the intervening periplasmic space, actively extruding a wide array of antimicrobial agents and other toxic compounds from the cell.[1][2] This pump is a member of the Resistance-Nodulation-Division (RND) superfamily, known for their broad substrate specificity.[1]

The complex consists of three components:

-

AcrB: The inner membrane transporter protein and the core of the pump, responsible for substrate recognition and energy transduction via the proton motive force.[3]

-

AcrA: A periplasmic adaptor protein that links AcrB to the outer membrane component, TolC.

-

TolC: An outer membrane channel that provides the final exit pathway for the extruded substrates.

Overexpression of the AcrAB-TolC pump is a common mechanism of acquired multidrug resistance in clinical isolates of Gram-negative pathogens. Therefore, inhibiting the function of this pump, particularly the AcrB component, is a promising strategy to circumvent resistance and rejuvenate the efficacy of existing antibiotics.

PAβN: A Potent Inhibitor of the AcrB Efflux Pump

Phenylalanine-arginine β-naphthylamide (PAβN), also known as MC-207,110, is a well-studied, broad-spectrum efflux pump inhibitor (EPI).[4] While it exhibits minimal intrinsic antibacterial activity, it significantly potentiates the activity of various antibiotics against bacteria overexpressing RND efflux pumps.[1][2]

Mechanism of Action

PAβN is understood to inhibit AcrB through a dual mechanism of action:

-

Competitive Inhibition: PAβN acts as a competitive substrate for the AcrB pump. It binds to the distal binding pocket of AcrB, thereby hindering the binding and subsequent efflux of antibiotic substrates.[3][5][6] Molecular dynamics simulations suggest that by occupying the hydrophobic trap within this pocket, PAβN interferes with the binding of other drug molecules.[5][6]

-

Membrane Permeabilization: At higher concentrations, PAβN has been shown to permeabilize the outer membrane of Gram-negative bacteria.[3][4][7] This action further enhances antibiotic susceptibility by increasing the intracellular concentration of the drugs, independent of its direct effect on the efflux pump.[4][7]

The following diagram illustrates the proposed mechanism of AcrB inhibition by PAβN.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Aminoacyl β-naphthylamides as substrates and modulators of AcrB multidrug efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]

Preliminary Studies on AcrB-IN-3 Toxicity: A Technical Guide

Disclaimer: Publicly available information and dedicated toxicological studies on AcrB-IN-3 are limited. This guide therefore provides a comprehensive framework based on standard preclinical toxicity evaluation for novel efflux pump inhibitors. The experimental protocols and pathways described are representative of the methodologies that would be applied to a compound like this compound.

Introduction

This compound is an inhibitor of the AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.[1][2][3] By blocking this pump, this compound has the potential to restore the efficacy of existing antibiotics against multidrug-resistant pathogens.[4] However, like all developmental therapeutics, a thorough evaluation of its toxicity is paramount before it can be considered for clinical use. A significant challenge in the development of efflux pump inhibitors (EPIs) has been their toxicity to mammalian cells, which has limited their clinical progression.[1][4][5] This guide outlines the essential preliminary studies required to build a foundational toxicity profile for this compound.

Core Preclinical Toxicity Assessment

A tiered approach, beginning with in vitro assays and progressing to in vivo studies, is standard for assessing the preliminary toxicity of a novel compound.

Data Presentation: Recommended In Vitro and In Vivo Assays

The following table summarizes the key preliminary toxicity studies, their purpose, and the primary data they generate.

| Study Type | Assay | Purpose | Key Endpoints | Typical Model |

| In Vitro Cytotoxicity | MTT / MTS / Resazurin Assay | To assess the effect on cell viability and proliferation. | IC50 (50% inhibitory concentration) | Human cell lines (e.g., HepG2, HEK293, Caco-2) |

| LDH Release Assay | To measure cytotoxicity via plasma membrane damage. | % Cytotoxicity, EC50 | Human cell lines | |

| Apoptosis Assay (e.g., Annexin V/PI) | To determine if cell death occurs via apoptosis or necrosis. | % Apoptotic cells, % Necrotic cells | Human cell lines | |

| In Vitro Genotoxicity | Ames Test | To assess the potential for mutagenicity. | Reversion frequency | Salmonella typhimurium strains |

| Micronucleus Test | To detect chromosomal damage. | Frequency of micronucleated cells | Mammalian cell lines (e.g., CHO, V79) | |

| In Vitro Safety Pharmacology | hERG Channel Assay | To assess the risk of cardiac arrhythmia (QT prolongation). | IC50 for hERG channel inhibition | HEK293 cells expressing hERG channel |

| In Vivo Acute Toxicity | Single-Dose Escalation Study | To determine the maximum tolerated dose (MTD) and identify target organs of toxicity. | LD50 (median lethal dose), clinical signs, body weight changes, gross pathology | Rodent models (e.g., mice, rats) |

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and reliability of toxicity data.

Protocol: In Vitro Cytotoxicity Assessment using Resazurin Assay

This assay measures cell viability based on the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by metabolically active cells.

1. Cell Culture:

- Culture a relevant human cell line (e.g., HepG2 for liver toxicity) in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2. 2. Cell Seeding:

- Harvest cells using trypsin and perform a cell count.

- Seed cells into a 96-well microplate at a density of 1 x 10^4 cells/well in 100 µL of medium.

- Incubate for 24 hours to allow for cell attachment. 3. Compound Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept below 0.5%.

- Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

- Incubate the plate for 24, 48, or 72 hours. 4. Resazurin Assay:

- Prepare a 0.15 mg/mL solution of resazurin in phosphate-buffered saline (PBS).

- Add 20 µL of the resazurin solution to each well.

- Incubate for 2-4 hours at 37°C. 5. Data Acquisition:

- Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. 6. Data Analysis:

- Subtract the background fluorescence (from medium-only wells).

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: In Vivo Acute Toxicity Study (Rodent Model)

This study provides initial information on the potential toxicity of a single dose of this compound.

1. Animal Model:

- Use healthy, young adult rodents (e.g., Swiss Webster mice), with an equal number of males and females. House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. 2. Dose Formulation:

- Prepare a formulation of this compound in a suitable vehicle (e.g., saline, 5% DMSO in corn oil). The formulation should be stable and suitable for the chosen route of administration. 3. Administration:

- Administer this compound as a single dose via a clinically relevant route (e.g., intravenous, oral gavage).

- Use a dose-escalation design, starting with a low dose and increasing it in subsequent groups of animals. A typical study might include 3-5 dose levels plus a vehicle control group. 4. Observation:

- Observe the animals continuously for the first few hours post-dosing and then periodically (e.g., daily) for 14 days.

- Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

- Measure body weight just before dosing and at regular intervals throughout the study. 5. Necropsy and Histopathology:

- At the end of the 14-day observation period, euthanize all surviving animals.

- Conduct a thorough gross necropsy of all animals (including those that died during the study) to identify any visible organ abnormalities.

- Collect major organs and tissues (e.g., liver, kidneys, heart, lungs, spleen, brain) and preserve them in formalin for subsequent histopathological examination. 6. Data Analysis:

- Determine the LD50 if possible, or at least the highest non-lethal dose and the lowest lethal dose.

- Analyze changes in body weight and the incidence of clinical signs.

- Correlate histopathological findings with dose levels to identify potential target organs of toxicity.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for Preliminary Toxicity Assessment of this compound.

Potential Signaling Pathway Diagram: Extrinsic Apoptosis

Many cytotoxic compounds induce cell death via apoptosis. The following diagram illustrates the extrinsic (death receptor-mediated) apoptosis pathway, a key pathway to investigate if this compound shows cytotoxic effects.

Caption: The Extrinsic Apoptosis Pathway as a Potential Toxicity Mechanism.

References

- 1. mdpi.com [mdpi.com]

- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AcrB-IN-3 MIC Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of AcrB-IN-3, a putative inhibitor of the AcrB component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. Additionally, it includes an overview of the AcrAB-TolC efflux pump's mechanism of action and a template for data presentation.

Introduction

Multidrug resistance (MDR) in Gram-negative bacteria is a significant global health threat. The AcrAB-TolC efflux pump is a major contributor to MDR in species like Escherichia coli, actively extruding a wide range of antibiotics from the cell.[1][2][3] AcrB is the inner membrane component of this tripartite system and is responsible for substrate recognition and energy transduction, making it an attractive target for the development of new therapeutic agents.[4] this compound is an investigational compound designed to inhibit the function of AcrB, potentially restoring the efficacy of existing antibiotics.

The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6] This protocol details the broth microdilution method for determining the MIC of this compound.

Mechanism of Action: The AcrAB-TolC Efflux Pump

The AcrAB-TolC efflux pump spans the inner and outer membranes of Gram-negative bacteria. It is composed of three proteins:

-

AcrB: An inner membrane protein that captures substrates from the cytoplasm and periplasm and provides the energy for transport via the proton motive force.[1][7]

-

AcrA: A periplasmic membrane fusion protein that links AcrB to TolC.[7][8]

-

TolC: An outer membrane channel that expels the substrate out of the cell.[7]

AcrB functions as a homotrimer, with each protomer cycling through three conformational states: access (loose), binding (tight), and extrusion (open).[1][8] This functional rotation drives the efflux of substrates. This compound is hypothesized to inhibit this process, leading to the accumulation of antibiotics within the bacterium.

References

- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The AcrAB efflux pump contributes to the virulence of Enteroaggregative E. coli by influencing the aggregative behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of potential therapeutics by targeting AcrB protein from AcrAB-TolC multidrug efflux pump of Escherichia coli: an in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 7. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AcrB-IN-3 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of AcrB-IN-3, a potent inhibitor of the AcrB efflux pump in Gram-negative bacteria. The following sections detail its mechanism of action, recommended concentrations for in vitro assays, and step-by-step experimental protocols.

Introduction

This compound is a novel benzochromene derivative that functions as an inhibitor of the AcrB component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria, such as Escherichia coli. By blocking this primary efflux mechanism, this compound can restore the efficacy of antibiotics that are normally expelled by the pump, thereby reversing multidrug resistance. In vitro studies have demonstrated its ability to potentiate the activity of several classes of antibiotics and inhibit the efflux of known AcrB substrates.

Mechanism of Action

The AcrAB-TolC efflux pump is a tripartite system spanning the inner and outer membranes of Gram-negative bacteria. AcrB, the inner membrane component, is a proton-motive force-dependent transporter that captures and expels a wide range of substrates, including many clinically relevant antibiotics. This compound is believed to act as a competitive inhibitor, binding to AcrB and preventing the binding and subsequent efflux of antibiotic substrates. This leads to an increased intracellular concentration of the co-administered antibiotic, allowing it to reach its target and exert its antibacterial effect.

Data Presentation

The following tables summarize the quantitative data for this compound in various in vitro applications based on available literature.

Table 1: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Recommended Concentration Range | Notes |

| Antibiotic Potentiation (Synergy) | 8–128 µg/mL | Effective in combination with antibiotics such as erythromycin, levofloxacin, and minocycline. |

| Nile Red Efflux Inhibition | 50–100 µM | Demonstrates substantial inhibitory efficacy at the lowest concentration of 50 µM[1]. |

Table 2: Examples of Antibiotic Potentiation by this compound (Compound G10)

| Antibiotic | This compound Concentration | Fold Reduction in MIC | Reference Organism |

| Erythromycin | 64 µg/mL | 4-fold | E. coli |

| Minocycline | Not Specified | Synergistic | E. coli |

| Levofloxacin | Not Specified | Synergistic | E. coli |

Note: The data presented are based on published findings. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific bacterial strains and experimental conditions.

Mandatory Visualizations

Caption: Mechanism of AcrB efflux pump and inhibition by this compound.

Caption: Experimental workflow for MIC potentiation checkerboard assay.

Caption: Logical relationship of AcrB inhibition to antibiotic susceptibility.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) Potentiation using Checkerboard Assay

This protocol is used to assess the synergistic effect of this compound with a chosen antibiotic against a specific bacterial strain.

Materials:

-

This compound stock solution (in DMSO)

-

Antibiotic stock solution (e.g., erythromycin, levofloxacin, minocycline)

-

Bacterial strain of interest (e.g., E. coli expressing AcrB)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain overnight in MHB at 37°C with agitation.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL for inoculation.

-

-

Plate Preparation (Checkerboard setup):

-

Dispense 50 µL of MHB into each well of a 96-well plate.

-

In the first column (e.g., column 1), add 50 µL of the antibiotic stock solution at 4x the highest desired final concentration. Perform a 2-fold serial dilution of the antibiotic across the rows by transferring 50 µL from each well to the next.

-

In the first row (e.g., row A), add 50 µL of the this compound stock solution at 4x the highest desired final concentration. Perform a 2-fold serial dilution of this compound down the columns.

-

This creates a matrix of wells with varying concentrations of both the antibiotic and this compound.

-

-

Inoculation and Incubation:

-

Inoculate each well with 100 µL of the prepared bacterial suspension (final volume in each well will be 200 µL).

-

Include appropriate controls: wells with only bacteria (growth control), wells with only media (sterility control), and wells with bacteria and each compound alone to determine their individual MICs.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC for the antibiotic alone, this compound alone, and for each combination by visual inspection of turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index to quantify the interaction:

-

FIC of Antibiotic (FIC_A) = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

-

FIC of this compound (FIC_B) = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC Index = FIC_A + FIC_B

-

-

Interpret the FIC Index:

-

≤ 0.5: Synergy

-

0.5 to 4.0: Additive or Indifference

-

4.0: Antagonism

-

-

Protocol 2: Nile Red Efflux Inhibition Assay

This assay measures the ability of this compound to inhibit the efflux of Nile Red, a fluorescent substrate of the AcrB pump.

Materials:

-

This compound stock solution (in DMSO)

-

Nile Red stock solution (in DMSO or ethanol)

-

Bacterial strain of interest (e.g., E. coli overexpressing AcrB)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an efflux pump uncoupler

-

Glucose

-

Fluorometer or fluorescence plate reader

Procedure:

-

Cell Preparation and Loading:

-

Grow an overnight culture of the bacterial strain at 37°C.

-

Harvest the cells by centrifugation and wash them twice with PBS.

-

Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 1.0).

-

To de-energize the cells and facilitate dye loading, add CCCP (e.g., 100 µM final concentration) and incubate for 10-15 minutes at room temperature.

-

Add Nile Red to a final concentration of 5-10 µM and incubate for 2-3 hours at room temperature with shaking to allow the dye to accumulate within the cells.

-

-

Efflux Inhibition:

-

After loading, centrifuge the cells to remove the excess Nile Red and CCCP.

-

Resuspend the cells in PBS containing different concentrations of this compound (e.g., 50 µM, 100 µM) or a vehicle control (DMSO).

-

-

Measurement of Efflux:

-

Transfer the cell suspensions to a cuvette or a 96-well black plate.

-

Place the sample in a fluorometer (e.g., excitation at 552 nm, emission at 636 nm).

-

Initiate efflux by adding glucose (e.g., 25 mM final concentration) to re-energize the cells.

-

Immediately begin recording the fluorescence intensity over time (e.g., every 30 seconds for 10-15 minutes).

-

-

Data Analysis:

-

A decrease in fluorescence indicates the efflux of Nile Red from the cells.

-

Compare the rate of fluorescence decrease in the presence of this compound to the vehicle control. A slower rate of decrease in the presence of this compound indicates inhibition of efflux.

-

The results can be expressed as the percentage of efflux inhibition compared to the control.

-

References

Application Notes and Protocols for Testing AcrB Inhibitor Synergy with Antibiotics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for testing the synergy of AcrB inhibitors, such as AcrB-IN-3, with various antibiotics against Gram-negative bacteria. Due to the limited availability of specific data for this compound in publicly accessible literature, the quantitative data and examples provided herein are based on well-characterized AcrB inhibitors with similar mechanisms of action. These protocols can be adapted for the specific inhibitor and bacterial strains under investigation.

Introduction

The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-negative bacteria.[1] This tripartite system expels a wide range of antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy.[1][2][3] AcrB is the inner membrane component of this pump and is responsible for substrate recognition and energy transduction, making it a prime target for inhibitors.[3][4] AcrB inhibitors (also known as efflux pump inhibitors or EPIs) can restore the activity of antibiotics that are substrates of the pump. This document outlines key in vitro methods to quantify the synergistic potential of AcrB inhibitors when used in combination with conventional antibiotics.

Mechanism of Action: The AcrAB-TolC Efflux Pump

The AcrAB-TolC pump functions as a tripartite complex spanning the inner and outer membranes of Gram-negative bacteria. AcrB, a homotrimeric protein in the inner membrane, captures antibiotic substrates from the periplasm and the outer leaflet of the inner membrane.[5] Through a process of conformational changes, often described as a functional rotation of its protomers (access, binding, and extrusion states), AcrB transports the antibiotic through the periplasmic adaptor protein, AcrA, to the outer membrane channel, TolC, which then expels the drug from the cell.[5][6][7] This entire process is powered by the proton motive force.[8]

Figure 1: Mechanism of the AcrAB-TolC efflux pump.

Synergy Testing Methods

The synergy between an AcrB inhibitor and an antibiotic is typically quantified by determining the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor. The two most common methods for this are the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents. It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of synergy, additivity, indifference, or antagonism.[9][10]

The results of a checkerboard assay are typically summarized in a table that includes the MIC of each agent alone and in combination, and the calculated FIC index.

Table 1: Example Checkerboard Synergy Data for an AcrB Inhibitor with Various Antibiotics against E. coli AG100 (AcrB Overexpressing Strain)

| Antibiotic | AcrB Inhibitor Conc. (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Inhibitor (µg/mL) | Fold MIC Reduction | FIC Index* | Interpretation |

| Levofloxacin | 8 | 4 | 0.125 | 32 | 0.28 | Synergy |

| Ciprofloxacin | 8 | 1 | 0.03 | 33 | 0.28 | Synergy |

| Erythromycin | 8 | 256 | 8 | 32 | 0.28 | Synergy |

| Tetracycline | 8 | 16 | 1 | 16 | 0.31 | Synergy |

| Novobiocin | 8 | 128 | 4 | 32 | 0.28 | Synergy |

*Note: FIC Index is calculated as (MIC of Antibiotic with Inhibitor / MIC of Antibiotic Alone) + (Concentration of Inhibitor / MIC of Inhibitor Alone). For simplicity in this example, the contribution of the inhibitor to the FIC index is based on a sub-inhibitory concentration.

-

Preparation of Materials:

-

Bacterial strain of interest (e.g., wild-type, AcrB overexpressing, or clinical isolate).

-

AcrB inhibitor (e.g., this compound) stock solution.

-

Antibiotic stock solution.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

-

Inoculum Preparation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from an overnight culture.

-

Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

-

Plate Setup:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Create serial twofold dilutions of the antibiotic along the x-axis (e.g., columns 1-10) and the AcrB inhibitor along the y-axis (e.g., rows A-G).

-

Row H is typically used for antibiotic-only dilutions (MIC of antibiotic alone), and column 11 is used for the inhibitor-only dilutions (MIC of inhibitor alone). Column 12 serves as a growth control (no antibiotic or inhibitor).

-

-

Inoculation and Incubation:

-

Inoculate each well with 50 µL of the prepared bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC, which is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

-

Calculate the FIC index for each well showing no growth:

-

FICA = MIC of drug A in combination / MIC of drug A alone

-

FICB = MIC of drug B in combination / MIC of drug B alone

-

FIC Index = FICA + FICB

-

-

Interpret the results:

-

Synergy: FIC Index ≤ 0.5

-

Additivity/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

-

References

- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coupling of remote alternating-access transport mechanisms for protons and substrates in the multidrug efflux pump AcrB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AcrB drug-binding pocket substitution confers clinically relevant resistance and altered substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. emerypharma.com [emerypharma.com]

Application Notes and Protocols for AcrB Inhibitors in Bacterial Growth Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) in Gram-negative bacteria is a significant and growing threat to public health. A primary mechanism contributing to MDR is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell, thereby reducing their intracellular concentration and efficacy.[1][2] The AcrAB-TolC efflux pump is the principal RND (Resistance-Nodulation-cell Division) type efflux system in Escherichia coli and other Enterobacteriaceae, playing a crucial role in intrinsic and acquired resistance to numerous clinically important antibiotics.[3][4][5]

The inner membrane component, AcrB, is the substrate recognition and energy transduction subunit of this tripartite complex.[3][6][7] It functions as a proton-drug antiporter, capturing substrates from the periplasm and the inner membrane's outer leaflet and expelling them into the TolC channel for final extrusion from the cell.[3][6] The inhibition of AcrB is a promising strategy to circumvent MDR, as it can restore the susceptibility of resistant bacteria to existing antibiotics. This document provides detailed application notes and protocols for the study of AcrB inhibitors, using a representative, albeit currently uncharacterized, compound designated as AcrB-IN-3 as a placeholder. Due to the lack of specific data for a compound named "this compound" in the public domain, the quantitative data and specific methodologies provided herein are based on published results for other well-characterized AcrB inhibitors.

Mechanism of Action: The AcrAB-TolC Efflux Pump

The AcrAB-TolC pump spans the entire cell envelope of Gram-negative bacteria. AcrB, the inner membrane component, is a homotrimer where each protomer cycles through three conformational states: Loose (L), Tight (T), and Open (O).[3][8] This functional rotation is powered by the proton motive force. Substrates are initially bound in the L state, transitioning to the T state for high-affinity binding, and are finally expelled through the O state into the TolC channel. AcrA, a periplasmic adapter protein, bridges AcrB and the outer membrane channel TolC.[3][4] AcrB inhibitors are designed to disrupt this cycle, either by competing with substrates for binding, by locking the pump in a non-functional conformation, or by interfering with the proton translocation that powers the pump.

Figure 1: Schematic of the AcrAB-TolC efflux pump and the inhibitory action of this compound.

Application in Bacterial Growth Inhibition Studies

AcrB inhibitors are typically not potent antibacterial agents on their own. Their primary application is as adjuvants to restore or enhance the activity of antibiotics that are substrates of the AcrAB-TolC pump. Key applications include:

-

Potentiation of Antibiotics: Re-sensitizing MDR strains to conventional antibiotics.

-

Synergy Studies: Investigating the synergistic interactions between the inhibitor and various classes of antibiotics.

-

Mechanism of Resistance Studies: Elucidating the role of efflux in the resistance profiles of clinical isolates.

Quantitative Data Summary

The following tables summarize representative quantitative data for well-characterized AcrB inhibitors. This data serves as a benchmark for evaluating novel inhibitors like this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative AcrB Inhibitors

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| PAβN | E. coli AG100 | >128 | [3] |

| MBX2319 | E. coli WT | 64 | [3] |

| BDM88855 | E. coli WT | >128 | [3] |

Note: Higher MIC values indicate lower intrinsic antibacterial activity, which is a desirable characteristic for an efflux pump inhibitor to avoid off-target effects.

Table 2: Potentiation of Antibiotic Activity by AcrB Inhibitors in E. coli